molecular formula C22H25FN4O3 B13838882 2-Desmethyl Paliperidone

2-Desmethyl Paliperidone

Cat. No.: B13838882
M. Wt: 412.5 g/mol
InChI Key: CSQXUYGPAMNXJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Desmethyl Paliperidone involves several steps, starting from the precursor compounds. One common synthetic route includes the reaction of 6-fluorobenzo[d]isoxazole with piperidine derivatives under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous monitoring of reaction parameters to maintain product quality and yield . The final product is purified using techniques such as crystallization and chromatography to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

2-Desmethyl Paliperidone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substitution reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Mechanism of Action

The mechanism of action of 2-Desmethyl Paliperidone is similar to that of Paliperidone. It primarily acts as an antagonist at central dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptors . This antagonism helps in modulating neurotransmitter activity, which is beneficial in treating psychiatric disorders. Additionally, it interacts with alpha 1 and alpha 2 adrenergic receptors and H1 histaminergic receptors, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Desmethyl Paliperidone is unique due to its specific receptor binding profile and its potential for use in various research applications. Unlike its parent compound, it offers distinct advantages in analytical method development and quality control .

Properties

Molecular Formula

C22H25FN4O3

Molecular Weight

412.5 g/mol

IUPAC Name

3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-9-hydroxy-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C22H25FN4O3/c23-16-3-4-17-19(12-16)30-25-20(17)14-5-9-26(10-6-14)11-7-15-13-24-21-18(28)2-1-8-27(21)22(15)29/h3-4,12-14,18,28H,1-2,5-11H2

InChI Key

CSQXUYGPAMNXJT-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=NC=C(C(=O)N2C1)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F)O

Origin of Product

United States

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